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Compound of Interest

Compound Name: 4-Methylbenzyl alcohol

Cat. No.: B145908 Get Quote

A definitive guide to the ¹³C NMR chemical shifts of p-tolylmethanol, presented with

comparative data from analogous benzylic alcohols. This guide provides experimental

validation through tabulated chemical shifts and a detailed spectroscopic protocol, offering

researchers a reliable reference for structural confirmation.

¹³C NMR Chemical Shift Data for p-Tolylmethanol
and Analogues
The structural integrity of a synthesized or isolated compound is paramount in scientific

research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a

powerful analytical technique for the structural elucidation of organic molecules. This guide

provides a focused comparison of the ¹³C NMR chemical shifts for p-tolylmethanol against

structurally related benzylic alcohols, offering a clear benchmark for validation.

The following table summarizes the experimental ¹³C NMR chemical shifts for p-tolylmethanol

and selected alternative benzylic alcohols. All data was acquired in deuterated chloroform

(CDCl₃), a common solvent for NMR analysis.
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Comp
ound
Name

IUPAC
Name

C1
(ipso-
C)

C2, C6
(ortho-
C)

C3, C5
(meta-
C)

C4
(para-
C)

-
CH₂OH

Ar-CH₃ -OCH₃

p-

Tolylme

thanol

(4-

methylp

henyl)m

ethanol

137.99 129.30 127.17 137.45 65.33 21.20 -

Benzyl

alcohol

Phenyl

methan

ol

141.1 128.5 127.5 127.0 65.2 - -

4-

Methox

ybenzyl

alcohol

(4-

methox

yphenyl

)metha

nol

133.4 128.6 113.8 159.1 64.8 - 55.2

4-

Chlorob

enzyl

alcohol

(4-

chlorop

henyl)m

ethanol

139.7 128.6 128.5 133.2 64.4 - -

Experimental Protocol: ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹³C NMR spectrum for a small

organic molecule like p-tolylmethanol.

1. Sample Preparation:

Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard

(0 ppm).

Transfer the solution to a 5 mm NMR tube.
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2. NMR Instrument Setup:

The data presented was acquired on a Bruker DMX-500 spectrometer.

The instrument should be tuned to the ¹³C nucleus frequency.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

A standard proton-decoupled ¹³C NMR pulse sequence is typically used.

Key parameters include:

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 128 or more, depending on the sample concentration, to achieve an

adequate signal-to-noise ratio.

Spectral Width: 0-220 ppm

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the peaks if quantitative analysis is required, although for routine ¹³C NMR, peak

positions are the primary focus.
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Workflow for ¹³C NMR Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a target

compound, such as p-tolylmethanol, using ¹³C NMR spectroscopy.
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Caption: A flowchart of the ¹³C NMR structural validation process.
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To cite this document: BenchChem. [Validating p-Tolylmethanol: A ¹³C NMR Chemical Shift
Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145908#13c-nmr-chemical-shifts-for-p-tolylmethanol-
validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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